Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate

Description

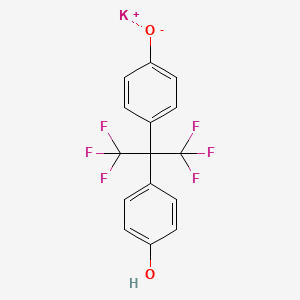

Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate is a fluorinated aromatic compound characterized by a phenol core substituted with a trifluoroethyl group and a trifluoromethyl group. The potassium salt form enhances its solubility in polar solvents, making it relevant in applications requiring ionic reactivity or stability. Its molecular formula, inferred from structural analogs, is likely C₁₄H₇F₆O₂K, featuring two phenolic hydroxyl groups (one deprotonated as a phenolate) and multiple fluorine substituents that confer high electronegativity and thermal stability .

Properties

CAS No. |

52870-69-6 |

|---|---|

Molecular Formula |

C15H9F6KO2 |

Molecular Weight |

374.32 g/mol |

IUPAC Name |

potassium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate |

InChI |

InChI=1S/C15H10F6O2.K/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;/h1-8,22-23H;/q;+1/p-1 |

InChI Key |

BNMXZMYLDBRDSC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethanol.

Reaction with Phenol: The intermediate is then reacted with phenol in the presence of a base, such as potassium hydroxide, to form the desired phenolate compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to form various hydroxy derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Alkylated or acylated phenolate derivatives.

Scientific Research Applications

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC):

One of the primary applications of this compound is in the field of analytical chemistry, specifically in high-performance liquid chromatography. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Biological Activities

Antioxidant and Antibacterial Properties:

Research has indicated that compounds similar to potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate exhibit notable biological activities. For instance, studies have shown that certain derivatives possess antioxidant and antibacterial properties. These activities are critical in the development of new therapeutic agents aimed at combating oxidative stress and bacterial infections .

Potential in Drug Development:

The structural characteristics of this compound make it a candidate for use in drug design. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, which are desirable traits in pharmaceutical compounds. Additionally, its ability to act as a covalent inhibitor can be leveraged in the design of drugs targeting specific enzymes or receptors .

Case Studies

Mechanism of Action

The mechanism of action of Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenol, 4-[2,2,2-trifluoro-1-[4-(2-propyn-1-yloxy)phenyl]-1-(trifluoromethyl)ethyl]-

- Molecular Formula : C₁₈H₁₂F₆O₂

- Key Differences: Replaces the hydroxyl group with a propynyloxy (-O-C≡CH) substituent, reducing acidity and altering solubility. Neutral structure (vs. ionic phenolate) limits polar solvent compatibility but enhances organic-phase reactivity.

- Applications : Likely used in polymer synthesis or crosslinking due to its propargyl ether group, similar to EETTB in .

2,2,2-Trifluoro-1-(trifluoromethyl)ethyl Methacrylate

- Molecular Formula : C₈H₆F₆O₂ ()

- Key Differences: Methacrylate ester group replaces phenolic hydroxyl, making it a neutral monomer for free-radical polymerization. Lower thermal stability compared to potassium phenolate due to ester linkage.

- Applications: Used in fluoropolymer production; its UN transport classification (3272) highlights flammability risks absent in ionic phenolate salts .

Methylphosphonic Acid Mono[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl] Ester

- Molecular Formula : C₁₀H₁₁F₃O₄P ()

- Methoxy substitution vs. hydroxyl reduces hydrogen-bonding capacity.

- Applications: Potential use in catalysis or nerve agent analogs, diverging from the phenolate’s material science applications .

Comparative Data Table

Key Research Findings

- Thermal Stability: The potassium phenolate’s fluorine density and ionic nature likely grant superior thermal stability (~300–400°C) compared to ester-based analogs (e.g., methacrylate in , stable up to ~200°C) .

- Reactivity: The phenolate’s ionic character facilitates nucleophilic reactions, contrasting with the radical polymerization utility of methacrylate esters .

- Regulatory Considerations: Fluorinated phenolate salts may face stringent regulations under global standards (e.g., REACH) due to persistence concerns, whereas phosphonate esters are scrutinized for toxicity () .

Biological Activity

Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C13H10F6O2K

- Molecular Weight : 368.44 g/mol

- IUPAC Name : this compound

The compound features a trifluoromethyl group and a hydroxyphenyl moiety that contribute to its biological interactions.

This compound exhibits several mechanisms of action that enhance its biological activity:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and offering therapeutic benefits in conditions like diabetes.

- Neuroprotective Effects : Research indicates that the compound may promote long-term potentiation (LTP), which is vital for learning and memory processes. This effect has been observed in animal models of Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

1. Neuroprotective Effects in Alzheimer’s Disease Models

A study investigated the effects of this compound on cognitive function in rat models injected with amyloid-beta (Aβ1-42). Chronic administration improved learning and memory capabilities and promoted LTP, suggesting potential as a therapeutic agent for Alzheimer's disease .

2. Antioxidant Activity Assessment

In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This reduction correlated with decreased markers of oxidative stress and cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.